![molecular formula C21H21BrClN2+ B1227105 1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B1227105.png)
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is a member of imidazoles.
Scientific Research Applications
Antiviral Activity
1-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium and its derivatives have demonstrated notable antiviral activity. A study found that a derivative of this compound showed high antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).
Antibacterial and Antifungal Properties
The compound has been associated with significant antibacterial and antifungal properties. Research has shown that certain derivatives exhibit a broad spectrum of activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans (Demchenko et al., 2021).
Structural Analyses and Synthesis Methods
Studies focusing on the structural analysis and synthesis methods of this compound and its related derivatives have been conducted. These studies provide insights into the molecular structure and potential pathways for synthesizing various derivatives with potential pharmacological applications (Potikha, Turelyk & Kovtunenko, 2011), (Demchenko et al., 2020).
Crystallographic Studies
Crystallographic studies have been conducted to understand the molecular and crystal structure of related compounds. These studies are crucial in determining the physical characteristics and potential interactions of the molecule (Yépes et al., 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (Sharma et al., 2018).
Antimicrobial Activity
The derivatives of this compound have been found to possess a broad spectrum of antimicrobial activity, effective against both bacteria and fungi. This suggests potential for development into new antimicrobial drugs (Demchenko et al., 2021).
Chemical Synthesis
Research on the chemical synthesis of azolo[a]pyridines from related compounds has been conducted, offering insights into the synthetic pathways and potential applications of these molecules (Potikha, Turelik & Kovtunenko, 2012).
properties
Product Name |
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium |
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Molecular Formula |
C21H21BrClN2+ |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium |
InChI |
InChI=1S/C21H21BrClN2/c22-18-9-5-16(6-10-18)14-24-15-20(17-7-11-19(23)12-8-17)25-13-3-1-2-4-21(24)25/h5-12,15H,1-4,13-14H2/q+1 |
InChI Key |
VGTLRNPQZKPXHY-UHFFFAOYSA-N |
SMILES |
C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br |
Canonical SMILES |
C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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